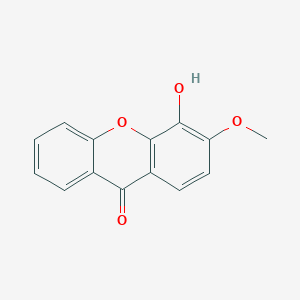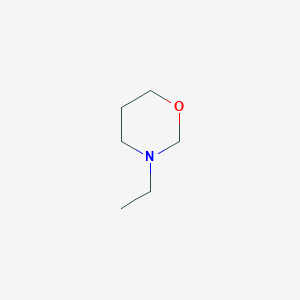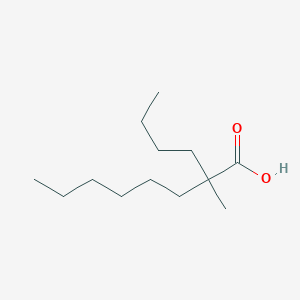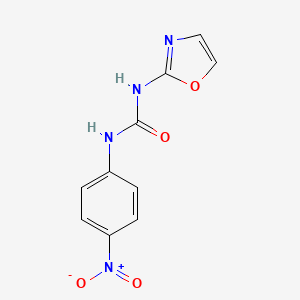
Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is a compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry. The presence of the 4-nitrophenyl and 2-oxazolyl groups in the molecule imparts unique characteristics that can be exploited for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-(4-nitrophenyl)-N’-2-oxazolyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 4-nitrophenyl isocyanate with 2-oxazolylamine under mild conditions can yield the desired product .
Another method involves the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation . This method is efficient and provides high yields of the desired urea derivative.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . due to environmental and safety concerns, alternative methods such as the use of potassium isocyanate in water without organic co-solvents are being explored .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxazolyl group can participate in nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include amino derivatives, substituted oxazolyl compounds, and reduced urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)-N’-benzylurea: Similar structure but with a benzyl group instead of an oxazolyl group.
N-(4-nitrophenyl)-N’-methylurea: Contains a methyl group instead of an oxazolyl group.
Uniqueness
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is unique due to the presence of the oxazolyl group, which imparts distinct chemical reactivity and biological activity compared to other N-substituted ureas. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
35629-51-7 |
|---|---|
Molekularformel |
C10H8N4O4 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C10H8N4O4/c15-9(13-10-11-5-6-18-10)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
InChI-Schlüssel |
NFNMBVGVKBNQEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CO2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
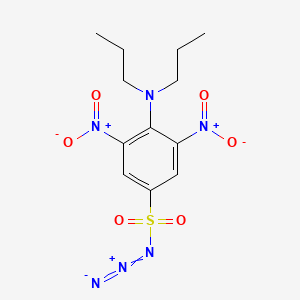
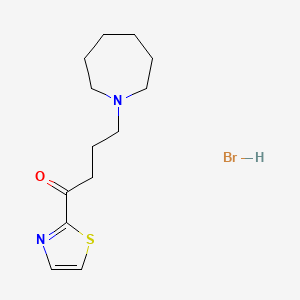
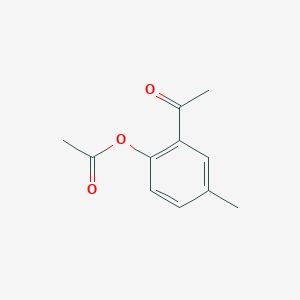

methanol](/img/structure/B14679790.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
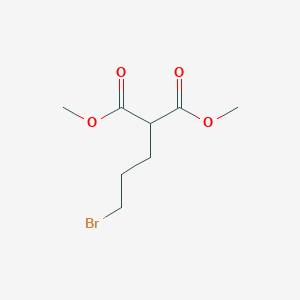
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
